1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound known for its unique chemical structure and properties This compound is characterized by the presence of a triazole ring, a chlorophenyl group, a trifluoromethyl group, and a carboxamide group
Preparation Methods
One common method involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and trifluoromethyl groups, using common reagents like halogens and nucleophiles.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new ring structures.
Common reagents and conditions used in these reactions include copper catalysts, halogens, and nucleophiles, with reaction conditions varying based on the desired transformation. Major products formed from these reactions depend on the specific reaction type and conditions used.
Scientific Research Applications
1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition and substitution reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea: This compound shares similar functional groups but differs in the presence of a urea group instead of a triazole ring.
3-trifluoromethyl-1,2,4-triazoles: These compounds have a similar triazole ring structure but differ in the substitution pattern and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12ClF3N4O |
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Molecular Weight |
380.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C17H12ClF3N4O/c1-10-15(23-24-25(10)14-7-5-12(18)6-8-14)16(26)22-13-4-2-3-11(9-13)17(19,20)21/h2-9H,1H3,(H,22,26) |
InChI Key |
QFFURKDGUAGUME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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